

Synthesis and Characterization of Fmoc-L-Lys(Nvoc)-OH: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fmoc-L-Lys(Nvoc)-OH*

Cat. No.: B2743230

[Get Quote](#)

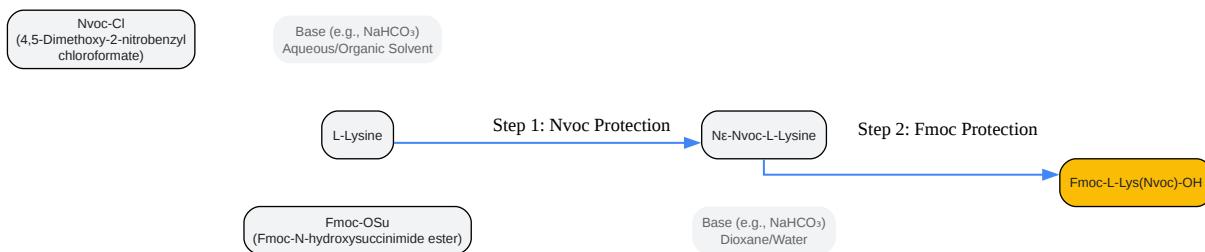
For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Na^+ -(9-Fluorenylmethoxycarbonyl)- N^{ϵ} -(6-nitroveratryloxycarbonyl)-L-lysine (**Fmoc-L-Lys(Nvoc)-OH**). This orthogonally protected amino acid is a valuable building block in solid-phase peptide synthesis (SPPS), particularly for applications requiring photocleavable protecting groups. The nitroveratryloxycarbonyl (Nvoc) group on the lysine side chain can be selectively removed by photolysis, allowing for precise spatial and temporal control in the synthesis of complex peptides and other bioconjugates. This document outlines a putative synthetic pathway, detailed, though generalized, experimental protocols, and the expected analytical characterization of the title compound.

Physicochemical Properties

A summary of the key physicochemical properties of **Fmoc-L-Lys(Nvoc)-OH** is presented in Table 1. This data is compiled from various commercial suppliers.[\[1\]](#)[\[2\]](#)


Table 1: Physicochemical Data of **Fmoc-L-Lys(Nvoc)-OH**

Property	Value
Chemical Formula	C ₃₁ H ₃₃ N ₃ O ₁₀
Molecular Weight	607.61 g/mol [1]
CAS Number	150571-28-1
Appearance	White to off-white powder
Purity	≥98% (as specified by commercial suppliers)
Melting Point	108 °C (decomposition)
Solubility	Soluble in DMSO (10 mM) and other organic solvents.
Storage	2-8°C

Synthesis of Fmoc-L-Lys(Nvoc)-OH

A specific, detailed experimental protocol for the synthesis of **Fmoc-L-Lys(Nvoc)-OH** is not readily available in the public domain. Therefore, a putative two-step synthetic pathway is proposed based on established methodologies for the orthogonal protection of amino acids. The synthesis involves the initial protection of the ϵ -amino group of L-lysine with the Nvoc protecting group, followed by the protection of the α -amino group with the Fmoc group.

Proposed Synthetic Pathway

[Click to download full resolution via product page](#)

Caption: Proposed two-step synthesis of **Fmoc-L-Lys(Nvoc)-OH**.

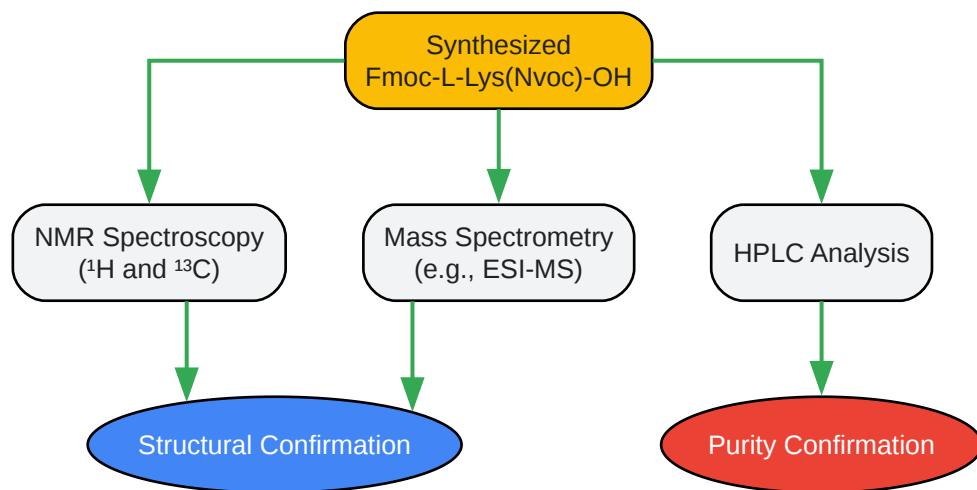
Experimental Protocols

The following are generalized protocols and should be optimized for specific laboratory conditions.

Step 1: Synthesis of N^{ε} -(6-nitroveratryloxycarbonyl)-L-lysine (N^{ε} -Nvoc-L-Lysine)

- **Dissolution:** Dissolve L-lysine hydrochloride in a 1:1 mixture of dioxane and water.
- **Basification:** Cool the solution to 0°C in an ice bath and add a suitable base, such as sodium bicarbonate, in portions to neutralize the hydrochloride and maintain a basic pH.
- **Nvoc Protection:** Slowly add a solution of 4,5-dimethoxy-2-nitrobenzyl chloroformate (Nvoc-Cl) in dioxane to the lysine solution while stirring vigorously. The reaction mixture is kept at 0°C.
- **Reaction:** Allow the reaction to warm to room temperature and stir overnight.
- **Work-up:** Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3.
- **Extraction:** Extract the aqueous layer with an organic solvent such as ethyl acetate.
- **Drying and Concentration:** Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N^{ε} -Nvoc-L-Lysine.
- **Purification:** Purify the crude product by flash column chromatography on silica gel.

Step 2: Synthesis of N^{α} -(9-Fluorenylmethoxycarbonyl)- N^{ε} -(6-nitroveratryloxycarbonyl)-L-lysine (**Fmoc-L-Lys(Nvoc)-OH**)


- **Dissolution:** Dissolve the purified N^{ε} -Nvoc-L-Lysine in a 10% aqueous sodium carbonate solution.

- Fmoc Protection: Add a solution of Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu) in dioxane dropwise to the stirring solution at room temperature.
- Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
- Work-up: Once the reaction is complete, pour the mixture into ice-water and acidify with citric acid or dilute HCl to a pH of 2-3.
- Extraction: Extract the product with ethyl acetate.
- Washing: Wash the organic layer sequentially with water and brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
- Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain the pure **Fmoc-L-Lys(Nvoc)-OH**.

Characterization

Comprehensive characterization is essential to confirm the identity and purity of the synthesized **Fmoc-L-Lys(Nvoc)-OH**. While specific experimental spectra for this compound are not readily available in the public domain, this section outlines the expected results from standard analytical techniques.

Characterization Workflow

[Click to download full resolution via product page](#)

Caption: General workflow for the characterization of **Fmoc-L-Lys(Nvoc)-OH**.

Expected Analytical Data

Table 2: Expected Characterization Data for **Fmoc-L-Lys(Nvoc)-OH**

Technique	Expected Results
¹ H NMR	The spectrum should exhibit characteristic peaks for the protons of the Fmoc group (aromatic region ~7.2-7.8 ppm), the Nvoc group (aromatic protons and methoxy groups), the lysine backbone, and the methylene protons of the side chain. The chemical shifts and coupling patterns would be consistent with the assigned structure.
¹³ C NMR	The spectrum should show distinct signals for all 31 carbon atoms in the molecule, including the carbonyl carbons of the carbamate and carboxylic acid groups, the aromatic carbons of the Fmoc and Nvoc moieties, and the aliphatic carbons of the lysine side chain.
Mass Spectrometry (ESI-MS)	In positive ion mode, the expected molecular ion peak would be [M+H] ⁺ at m/z 608.6. Other adducts such as [M+Na] ⁺ at m/z 630.6 may also be observed. High-resolution mass spectrometry should confirm the elemental composition.
HPLC	A reversed-phase HPLC analysis would be used to determine the purity of the compound. A single major peak, typically with a purity of >98%, is expected under optimized conditions (e.g., using a C18 column with a water/acetonitrile gradient containing 0.1% TFA).
FT-IR	The infrared spectrum would show characteristic absorption bands for the N-H, C=O (carbamate and carboxylic acid), and NO ₂ functional groups.

Conclusion

Fmoc-L-Lys(Nvoc)-OH is a key reagent for advanced peptide synthesis, enabling the introduction of a photocleavable protecting group for strategic deprotection. While a detailed, peer-reviewed synthesis and characterization protocol is not widely published, this guide provides a robust, putative synthetic route and outlines the expected analytical data for the successful preparation and validation of this compound. The methodologies described herein are based on well-established principles of organic chemistry and peptide synthesis, offering a solid foundation for researchers in the field. Careful execution and optimization of the described protocols are crucial for obtaining a high-purity product suitable for demanding applications in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. gentaur.com [gentaur.com]
- 2. Fmoc-L-Lys(Nvoc)-OH ≥98% | 150571-28-1 [sigmaaldrich.com]
- To cite this document: BenchChem. [Synthesis and Characterization of Fmoc-L-Lys(Nvoc)-OH: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2743230#synthesis-and-characterization-of-fmoc-l-lys-nvoc-oh>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com